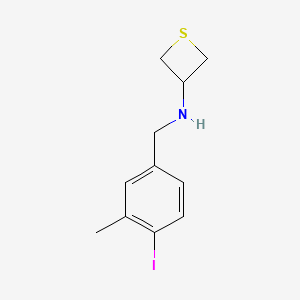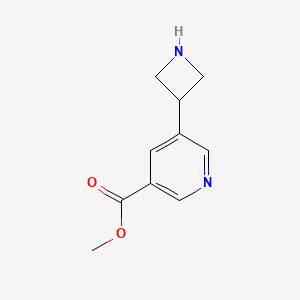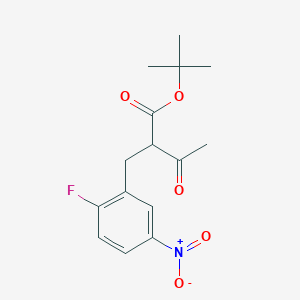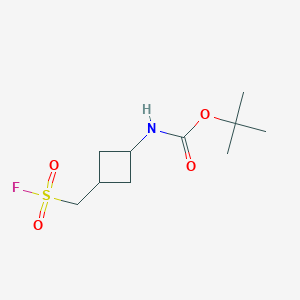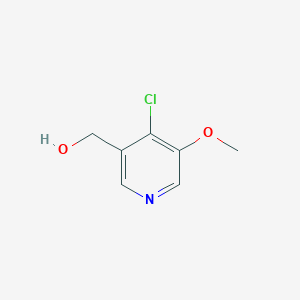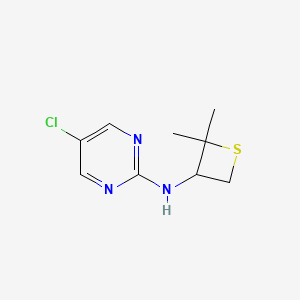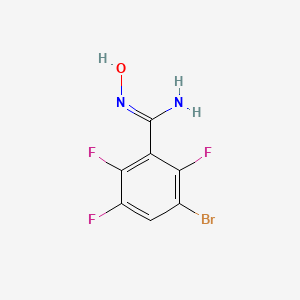
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H3BrF3N2O It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the bromination of 2,5,6-trifluorobenzimidamide followed by hydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidamide core.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and silver nitrate facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidamides.
Scientific Research Applications
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Similar in structure but lacks the benzimidamide group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
2,3,5-Trifluoro-6-nitro-phenylamine: Similar fluorination pattern but different functional groups.
Uniqueness
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is unique due to the combination of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C7H4BrF3N2O |
|---|---|
Molecular Weight |
269.02 g/mol |
IUPAC Name |
3-bromo-2,5,6-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-2-1-3(9)6(11)4(5(2)10)7(12)13-14/h1,14H,(H2,12,13) |
InChI Key |
LRWHEMSFQIYWDI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)F)/C(=N/O)/N)F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=NO)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
